Elvitegravir

Content Navigation

Elvitegravir addresses the need for an HIV-1 integrase inhibitor with distinct pharmacokinetics and resistance profile. - Requires CYP3A4-mediated boosting (cobicistat), ideal for fixed-dose combination formulation studies. - Maintains potency against Y143R mutant, unlike raltegravir, ensuring reliable resistance panel comparator. - Rapid 2.7 h dissociative half-life serves as low-residence-time benchmark in SPR binding assays. Sourced with certified purity for reproducible R&D.

CAS Number

Product Name

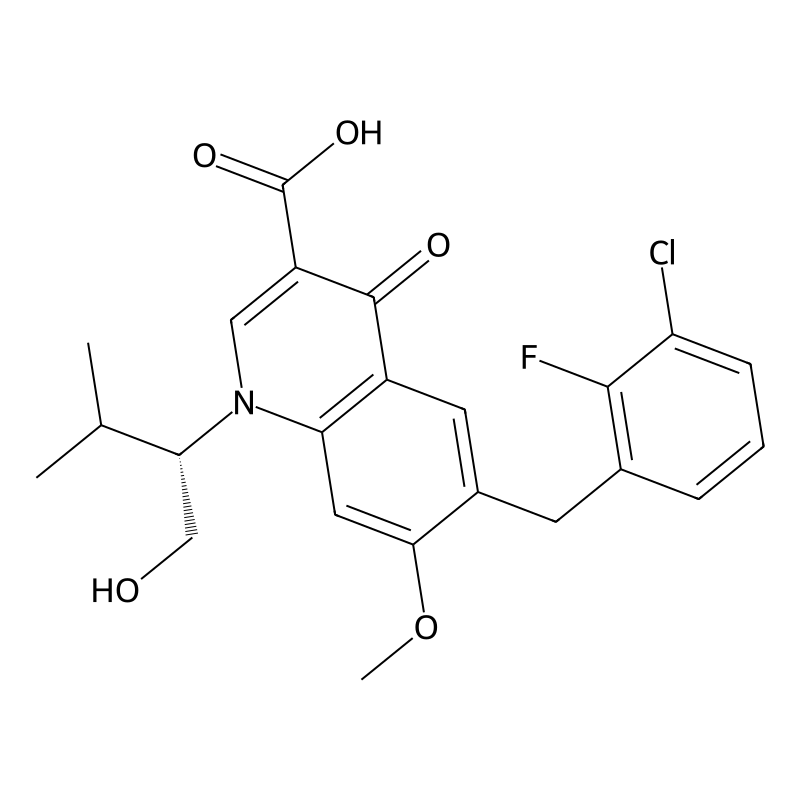

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Elvitegravir (CAS: 697761-98-1) is a highly potent, first-generation HIV-1 integrase strand transfer inhibitor (INSTI) characterized by a quinolone carboxylic acid core. It functions by binding to the catalytic core domain of the integrase enzyme, preventing the strand transfer step of viral DNA integration [1]. In pharmaceutical procurement and formulation, Elvitegravir is distinguished by its specific pharmacokinetic profile—primarily its rapid CYP3A4-mediated metabolism—which necessitates its use alongside a pharmacokinetic enhancer such as cobicistat [2]. This strict co-formulation requirement defines its industrial utility, making it a critical active pharmaceutical ingredient (API) for single-tablet, fixed-dose combination regimens [2].

Research Fit

References

- [1] Cottrell, M. L., et al. Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir. Clinical Pharmacokinetics 52(11): 981-994, 2013.

- [2] Sherman, E. M., et al. Cobicistat, a pharmacoenhancer for HIV treatments. Drugs Today (Barc). 2013 Apr;49(4):273-81.

Substituting Elvitegravir with other INSTIs like Raltegravir or Dolutegravir fundamentally alters both formulation requirements and clinical efficacy profiles. Unlike Dolutegravir, which is primarily metabolized by UGT1A1 and can be administered unboosted, Elvitegravir requires co-formulation with a CYP3A4 inhibitor (cobicistat) to achieve a viable once-daily half-life [2]. Furthermore, Elvitegravir exhibits a distinct kinetic profile, with an integrase-DNA complex dissociative half-life of 2.7 hours, compared to Raltegravir's 8.8 hours and Dolutegravir's 71 hours [1]. This rapid dissociation, combined with a unique mutational sensitivity profile, means that Elvitegravir cannot be generically swapped in virological assays or fixed-dose manufacturing without redesigning the entire pharmacokinetic and resistance testing matrix.

Substitution Risk

References

- [1] Hightower, K. E., et al. Dolutegravir (S/GSK1349572) Exhibits Significantly Slower Dissociation than Raltegravir and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes. Antimicrob Agents Chemother. 2011;55(10):4552-9.

- [2] Cottrell, M. L., et al. Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir. Clinical Pharmacokinetics 52(11): 981-994, 2013.

Integrase-DNA Dissociation Kinetics

Elvitegravir demonstrates a significantly faster dissociation rate from the wild-type HIV-1 integrase-DNA complex compared to both Raltegravir and Dolutegravir. In comparative in vitro assays at 37°C, Elvitegravir exhibited an off-rate of 71 × 10^-6 s^-1, translating to a dissociative half-life (t1/2) of 2.7 hours. In contrast, Raltegravir showed a t1/2 of 8.8 hours, and Dolutegravir exhibited a highly prolonged t1/2 of 71 hours [1].

| Evidence Dimension | Dissociative half-life (t1/2) from wild-type IN-DNA complex |

| Target Compound Data | 2.7 hours (off-rate of 71 × 10^-6 s^-1) |

| Comparator Or Baseline | Raltegravir (8.8 hours) and Dolutegravir (71 hours) |

| Quantified Difference | 3.2-fold faster dissociation than Raltegravir; 26-fold faster than Dolutegravir |

| Conditions | In vitro biochemical dissociation assay at 37°C |

The rapid dissociation kinetics dictate the compound's lower genetic barrier to resistance and mandate the strict procurement of pharmacokinetic boosters for in vivo or formulation applications.

Potency Against Y143R Mutants

While Elvitegravir shares significant cross-resistance with Raltegravir for mutations at positions Q148 and N155, it demonstrates a distinct advantage against the Y143R integrase mutation. In viral particle assays, the Y143R mutant induces high-level resistance to Raltegravir, but Elvitegravir remains fully active, showing only a minimal 2-fold increase in IC50 compared to the wild-type enzyme [1].

| Evidence Dimension | Fold change in IC50 against Y143R mutant HIV-1 |

| Target Compound Data | 2-fold increase in IC50 (remains sensitive) |

| Comparator Or Baseline | Raltegravir (highly resistant, massive fold increase) |

| Quantified Difference | Elvitegravir overcomes Raltegravir resistance specifically at the Y143R pathway |

| Conditions | Single-round infection luciferase-based assay with pseudo-typed viruses |

Makes Elvitegravir the specific required standard for screening and structural studies involving Y143-pathway integrase mutations where Raltegravir is inactive.

CYP3A4 Boosting Requirement

A defining procurement characteristic of Elvitegravir is its reliance on CYP3A4 for metabolism, which results in a short unboosted half-life. To achieve the therapeutic exposures necessary for once-daily dosing, Elvitegravir must be co-formulated with a CYP3A4 inhibitor like cobicistat. This contrasts sharply with Dolutegravir, which is primarily metabolized via UGT1A1 (with minor CYP3A4 involvement) and achieves a 13-14 hour terminal half-life without a boosting agent [1].

| Evidence Dimension | Primary metabolic pathway and boosting requirement |

| Target Compound Data | CYP3A4-dependent; requires cobicistat/ritonavir boosting |

| Comparator Or Baseline | Dolutegravir (UGT1A1-dependent; unboosted) |

| Quantified Difference | Absolute requirement for a pharmacoenhancer API in Elvitegravir formulations |

| Conditions | Pharmacokinetic formulation design and metabolic profiling |

Industrial buyers must co-procure cobicistat and engineer multi-API solubility solutions when developing Elvitegravir-based therapeutics.

Cobicistat-Boosted Fixed-Dose Combinations

Directly following from its CYP3A4 dependency, Elvitegravir is the ideal active pharmaceutical ingredient (API) for researching and manufacturing boosted multi-drug matrices (e.g., alongside tenofovir and emtricitabine) where CYP3A4 inhibition is actively utilized to normalize the pharmacokinetic profile of the integrase inhibitor [1].

Y143 Integrase Mutation Assays

Because Elvitegravir retains potency against the Y143R mutation—unlike Raltegravir—it is the necessary comparator compound in virological screening panels and structural biology studies investigating this specific resistance pathway [2].

Integrase-DNA Dissociation Kinetic Modeling

With a rapid dissociative half-life of 2.7 hours, Elvitegravir serves as the low-residence-time benchmark in surface plasmon resonance (SPR) or biochemical assays evaluating the binding kinetics of novel, next-generation INSTIs designed to achieve longer target occupancy [3].

Application Fit Matrix

References

- [1] Sherman, E. M., et al. Cobicistat, a pharmacoenhancer for HIV treatments. Drugs Today (Barc). 2013 Apr;49(4):273-81.

- [2] Metifiot, M., et al. Elvitegravir overcomes resistance to raltegravir induced by integrase mutation Y143. AIDS. 2012; 26(4): 417–422.

- [3] Hightower, K. E., et al. Dolutegravir (S/GSK1349572) Exhibits Significantly Slower Dissociation than Raltegravir and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes. Antimicrob Agents Chemother. 2011;55(10):4552-9.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Label

Vitekta co-administered with a ritonavir-boosted protease inhibitor and with other antiretroviral agents, is indicated for the treatment of human-immunodeficiency-virus-1 (HIV-1) infection in adults who are infected with HIV-1 without known mutations associated with resistance to elvitegravir.

Treatment of human immunodeficiency virus (HIV-1) infection

Livertox Summary

Bictegravir is a human immunodeficiency virus (HIV) integrase strand transfer inhibitor, the fourth in this class of agents that target the viral integrase. Bictegravir is used only in combination with other antiretroviral agents in the treatment of HIV infection and it has had limited use. Bictegravir is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of acute, clinically apparent liver injury.

Drug Classes

Pharmacology

ATC Code

J05AR09

J05AX11

J - Antiinfectives for systemic use

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AX - Other antivirals

J05AX11 - Elvitegravir

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Following oral administration of [14C]elvitegravir/ritonavir, 94.8% of the dose was recovered in feces, while 6.7% was recovered in urine as metabolites.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

2: Giacomet V, Cossu MV, Capetti AF, Zuccotti G, Rizzardini G. An evaluation of elvitegravir plus cobicistat plus tenofovir alafenamide plus emtricitabine as a single-tablet regimen for the treatment of HIV in children and adolescents. Expert Opin Pharmacother. 2019 Feb;20(3):269-276. doi: 10.1080/14656566.2018.1559299. Epub 2018 Dec 26. Review. PubMed PMID: 30586314.

3: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500574/ PubMed PMID: 29999634.

4: Institute for Quality and Efficiency in Health Care. Elvitegravir / Cobicistat / Emtricitabine / Tenofovir Alafenamide -- Addendum to Commission A15-61 [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2016 May 27. Available from http://www.ncbi.nlm.nih.gov/books/NBK458451/ PubMed PMID: 29144710.

5: Institute for Quality and Efficiency in Health Care. Elvitegravir / Cobicistat / Emtricitabine / Tenofovir Alafenamide -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2016 Mar 30. Available from http://www.ncbi.nlm.nih.gov/books/NBK458440/ PubMed PMID: 29144685.

6: Angione SA, Cherian SM, Özdener AE. A Review of the Efficacy and Safety of Genvoya® (Elvitegravir, Cobicistat, Emtricitabine, and Tenofovir Alafenamide) in the Management of HIV-1 Infection. J Pharm Pract. 2018 Apr;31(2):216-221. doi: 10.1177/0897190017710519. Epub 2017 May 30. Review. PubMed PMID: 28558493.

7: Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (EVG/COBI/FTC/TAF) (Genvoya) Fixed-Dose Combination, Oral Tablet) [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2016 Nov. Available from http://www.ncbi.nlm.nih.gov/books/NBK409851/ PubMed PMID: 28121099.

8: Institute for Quality and Efficiency in Health Care. Elvitegravir Fixed Combination -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2013 Sep 12. Available from http://www.ncbi.nlm.nih.gov/books/NBK385772/ PubMed PMID: 27905760.

9: Unger NR, Worley MV, Kisgen JJ, Sherman EM, Childs-Kean LM. Elvitegravir for the treatment of HIV. Expert Opin Pharmacother. 2016 Dec;17(17):2359-2370. Epub 2016 Oct 31. Review. PubMed PMID: 27767362.

10: Nguyen T, McNicholl I, Custodio JM, Szwarcberg J, Piontkowsky D. Drug Interactions with Cobicistat- or Ritonavir-Boosted Elvitegravir. AIDS Rev. 2016 Apr-Jun;18(2):101-11. Review. PubMed PMID: 27196356.

11: Greig SL, Deeks ED. Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection. Drugs. 2016 Jun;76(9):957-68. doi: 10.1007/s40265-016-0586-z. Review. PubMed PMID: 27189707.

12: Bonora S, Calcagno A, Trentalange A, Di Perri G. Elvitegravir, cobicistat, emtricitabine and tenofovir alafenamide for the treatment of HIV in adults. Expert Opin Pharmacother. 2016;17(3):409-19. doi: 10.1517/14656566.2016.1129401. Review. PubMed PMID: 26642079.

13: Prinapori R, Di Biagio A. Efficacy, safety, and patient acceptability of elvitegravir/cobicistat/emtricitabine/tenofovir in the treatment of HIV/AIDS. Patient Prefer Adherence. 2015 Aug 24;9:1213-8. doi: 10.2147/PPA.S88490. eCollection 2015. Review. PubMed PMID: 26345643; PubMed Central PMCID: PMC4556264.

14: Raffe S, Fisher M. The pharmacokinetics, pharmacodynamics and clinical efficacy of elvitegravir + cobicistat + emtricitabine + tenofovir combination therapy for the treatment of HIV. Expert Opin Drug Metab Toxicol. 2015 Mar;11(3):427-35. doi: 10.1517/17425255.2015.997207. Epub 2015 Jan 2. Review. PubMed PMID: 25553805.

15: Di Biagio A, Prinapori R, Taramasso L, Gustinetti G, Sticchi L, Bruzzone B, Viscoli C. Which patients have greatest need for elvitegravir/cobicistat/ emtricitabine/tenofovirDF-based therapy? Recent Pat Antiinfect Drug Discov. 2014;9(1):41-51. Review. PubMed PMID: 25030944.

16: Pandey KK. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS. HIV AIDS (Auckl). 2014 May 16;6:81-90. doi: 10.2147/HIV.S39178. eCollection 2014. Review. PubMed PMID: 24876793; PubMed Central PMCID: PMC4037326.

17: Deeks ED. Elvitegravir: a review of its use in adults with HIV-1 infection. Drugs. 2014 Apr;74(6):687-97. doi: 10.1007/s40265-014-0206-8. Review. PubMed PMID: 24671908.

18: Manzardo C, Gatell JM. Stribild® (elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate): a new paradigm for HIV-1 treatment. AIDS Rev. 2014 Jan-Mar;16(1):35-42. Review. PubMed PMID: 24584107.

19: Perry CM. Elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate single-tablet regimen (Stribild®): a review of its use in the management of HIV-1 infection in adults. Drugs. 2014 Jan;74(1):75-97. doi: 10.1007/s40265-013-0158-4. Review. PubMed PMID: 24338165.

20: Temesgen Z. Cobicistat-boosted elvitegravir-based fixed-dose combination antiretroviral therapy for HIV infection. Drugs Today (Barc). 2012 Dec;48(12):765-71. doi: 10.1358/dot.2012.48.12.1895682. Review. PubMed PMID: 23243633.

Explore Compound Types